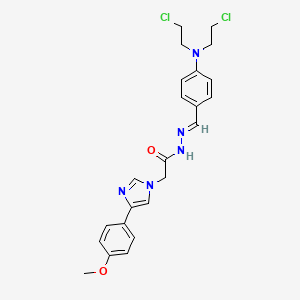
1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazole ring, a methoxyphenyl group, and a bis(2-chloroethyl)amino group.
Preparation Methods
The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the methoxyphenyl group, and the addition of the bis(2-chloroethyl)amino group. The reaction conditions often require specific reagents, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis techniques, such as continuous flow reactors, to produce the compound efficiently.
Chemical Reactions Analysis
1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group may act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA or proteins. This can lead to the disruption of cellular processes and potentially induce cell death. The imidazole ring and methoxyphenyl group may also contribute to the compound’s overall activity by interacting with other molecular targets.
Comparison with Similar Compounds
Similar compounds to 1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide include:
1H-Imidazole-1-acetic acid, 4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: This compound has a nitro group instead of a methoxy group, which may alter its chemical properties and reactivity.
1H-Imidazole-1-acetic acid, 4-(4-hydroxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: The presence of a hydroxy group instead of a methoxy group can affect the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93637-63-9 |
|---|---|
Molecular Formula |
C23H25Cl2N5O2 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-methoxyphenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H25Cl2N5O2/c1-32-21-8-4-19(5-9-21)22-15-29(17-26-22)16-23(31)28-27-14-18-2-6-20(7-3-18)30(12-10-24)13-11-25/h2-9,14-15,17H,10-13,16H2,1H3,(H,28,31)/b27-14+ |
InChI Key |
DFWBQZGOSISISQ-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















